molecular formula C17H21F3O3 B1326163 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone CAS No. 898786-63-5

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone

Cat. No.: B1326163
CAS No.: 898786-63-5
M. Wt: 330.34 g/mol
InChI Key: PHRRFAKHFWNUIX-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone is an organic compound with a complex structure that includes a dioxane ring, a trifluoromethyl group, and a butyrophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling with Butyrophenone: The final step involves coupling the dioxane and trifluoromethyl intermediates with a butyrophenone derivative using a suitable catalyst and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch processes may be used for smaller quantities, while continuous flow processes are preferred for large-scale production.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

    Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the dioxane ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: Depending on its structure, the compound can modulate pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5,5-Dimethyl-1,3-dioxan-2-YL)benzaldehyde: Similar structure but lacks the trifluoromethyl group.

    3’-Trifluoromethylbutyrophenone: Similar structure but lacks the dioxane ring.

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone is unique due to the presence of both the dioxane ring and the trifluoromethyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3O3/c1-16(2)10-22-15(23-11-16)8-4-7-14(21)12-5-3-6-13(9-12)17(18,19)20/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRRFAKHFWNUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645948
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-63-5
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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